An In-depth Technical Guide to (S)-(+)-2-Decanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-(+)-2-Decanol: Properties, Synthesis, and Applications
Introduction: The Significance of Chirality in a C10 Backbone
In the landscape of synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure building blocks is paramount. (S)-(+)-2-Decanol, a chiral secondary alcohol, represents a fundamental and versatile synthon. Its ten-carbon aliphatic chain provides significant lipophilicity, while the hydroxyl group at a defined stereocenter (the S-configuration at C2) offers a reactive handle for a multitude of chemical transformations.
This guide moves beyond a simple datasheet, providing researchers, scientists, and drug development professionals with a comprehensive understanding of (S)-(+)-2-Decanol. We will delve into its core physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail analytical protocols for its characterization and enantiomeric verification, and discuss its application as a valuable intermediate in the synthesis of complex, high-value molecules. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout to ensure both scientific integrity and practical utility.
Core Chemical and Physical Properties
The utility of a chemical building block begins with a thorough understanding of its intrinsic properties. These values dictate reaction conditions, purification strategies, and potential applications. The key properties of 2-decanol are summarized below. While many reported values do not distinguish between enantiomers, they provide a reliable baseline for handling the (S)-(+) form.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-decan-2-ol | [1] |
| Synonyms | (S)-(+)-Methyl octyl carbinol, (+)-2-Decanol | [1] |
| CAS Number | 33758-16-6 | [1] |
| Racemate CAS | 1120-06-5 | [2][3] |
| Molecular Formula | C₁₀H₂₂O | [4] |
| Molecular Weight | 158.28 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 211 °C (at 760 mmHg) | [3] |
| Melting Point | -6 to -4 °C | [3] |
| Density | 0.827 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.434 | [3] |
| Optical Rotation, [α] | Positive (+) | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [5] |
| Flash Point | 85 °C (185 °F) | [3] |
The "(+)" designation in the common name indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.
Molecular Structure
The structure of (S)-(+)-2-Decanol is defined by a ten-carbon chain with a hydroxyl group on the second carbon, which is a chiral center.
Caption: 2D structure of (S)-(+)-2-Decanol.
Asymmetric Synthesis: Accessing Enantiopurity
The production of enantiomerically pure (S)-(+)-2-Decanol is most efficiently achieved through the asymmetric reduction of its corresponding prochiral ketone, 2-decanone. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green, highly selective, and scalable approach.[2]
Causality in Method Selection: Why Biocatalysis?
Traditional chemical methods for asymmetric reduction often rely on expensive chiral metal catalysts (e.g., Ru-, Rh-based) and stoichiometric amounts of chiral ligands or auxiliaries. These methods can present challenges related to catalyst cost, removal of metal contaminants from the final product, and the use of non-renewable resources.
In contrast, biocatalysis leverages enzymes—specifically alcohol dehydrogenases (ADHs)—that have evolved to perform stereoselective reductions with near-perfect fidelity.[2] These reactions can be run in aqueous media under mild conditions (ambient temperature and pressure), significantly reducing the environmental footprint and operational hazards. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), further simplifies the process by providing in situ regeneration of the necessary cofactor (NADPH), eliminating the need to add this expensive reagent externally.
Experimental Protocol: Biocatalytic Reduction of 2-Decanone
This protocol describes a representative lab-scale synthesis using a commercially available, cloned ketoreductase (KRED) enzyme with a cofactor regeneration system.
Materials:
-
2-Decanone (Substrate)
-
Ketoreductase (e.g., KRED-P1-A06 or similar, selected for S-selectivity)
-
NADP⁺ (Cofactor)
-
Isopropanol (IPA) (Cosubstrate for cofactor regeneration)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (Extraction solvent)
-
Magnesium sulfate (Drying agent)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Reagent Addition: To the buffer, add NADP⁺ to a final concentration of 1 mM. Dissolve completely.
-
Enzyme Addition: Add the ketoreductase enzyme to a loading of 1-5 mg/mL. Stir gently until dissolved.
-
Substrate & Cosubstrate: Add 2-decanone (e.g., 50 mM final concentration) and isopropanol (5-10% v/v). The isopropanol serves as the sacrificial hydride donor, allowing the enzyme to regenerate the active NADPH cofactor.
-
Reaction: Maintain the reaction at 30 °C with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral GC (see Section 4) to determine conversion and enantiomeric excess (% ee).
-
Workup: Once the reaction reaches completion (>99% conversion), quench by adding an equal volume of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude (S)-(+)-2-decanol can be further purified by silica gel chromatography if necessary.
Caption: Workflow for the asymmetric synthesis of (S)-(+)-2-Decanol.
Analytical Characterization and Quality Control
Confirming the identity, purity, and, most importantly, the enantiomeric integrity of (S)-(+)-2-Decanol is a critical step. This requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Identity Confirmation
Standard spectroscopic methods are used to confirm the molecular structure.
Expected NMR Data (in CDCl₃):
-
¹³C NMR: Characteristic peaks are expected around δ 68.1 (C2, bearing the -OH group), δ 39.1 (C3), δ 31.9 (C9), δ 29.6 (C8), δ 29.3 (C7), δ 25.9 (C4), δ 23.5 (C1), and δ 22.7 (C6), δ 14.1 (C10).
-
¹H NMR: Key signals include a multiplet around δ 3.79 (H at C2), a doublet at δ 1.19 (CH₃ at C1), a triplet around δ 0.88 (terminal CH₃ at C10), and a series of multiplets between δ 1.2-1.5 for the methylene protons. The OH proton will appear as a broad singlet.
Note: Specific chemical shifts can vary slightly based on solvent and concentration.
Protocol: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
This protocol provides a self-validating system for quantifying the enantiomeric excess (% ee) of the synthesized alcohol. The choice of a chiral stationary phase is causal; it creates a transient diastereomeric interaction with the enantiomers, leading to differential retention times.
Instrumentation & Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral GC Column: Cyclodextrin-based, e.g., Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Sample: (S)-(+)-2-Decanol, diluted in hexane or ethyl acetate (approx. 1 mg/mL).
GC Conditions:
-
Injector: Set to 230 °C with a split ratio of 50:1.
-
Carrier Gas: Constant flow at 1.0 mL/min.
-
Oven Program: Isothermal at 110 °C. This temperature is chosen to provide sufficient thermal energy for elution while maximizing the differential interaction with the chiral stationary phase to achieve baseline separation.
-
Detector (FID): Set to 250 °C.
-
Injection: Inject 1 µL of the prepared sample.
Data Analysis & System Validation:
-
Validation: First, inject a sample of racemic 2-decanol to confirm the column separates the two enantiomers and to determine their respective retention times. The (S)-enantiomer is expected to elute after the (R)-enantiomer on this type of column.
-
Quantification: Integrate the peak areas for the (S) and any present (R) enantiomer in the sample chromatogram.
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
Caption: Analytical workflow for determining the enantiomeric purity of 2-Decanol.
Applications in High-Value Synthesis
The primary value of (S)-(+)-2-Decanol lies in its role as a chiral building block. Its defined stereochemistry can be transferred through subsequent reactions to construct larger, more complex chiral molecules.
Case Study: A Precursor for Insect Pheromone Synthesis
A compelling application for chiral synthons like (S)-(+)-2-Decanol is in the synthesis of insect pheromones, which are often highly stereospecific. For example, (+)-Disparlure ((7R,8S)-7,8-epoxy-2-methyloctadecane) is the potent sex pheromone of the invasive gypsy moth (Lymantria dispar).[6][7] Enantiomerically pure (+)-Disparlure is used in pest management programs for monitoring and mating disruption.[8]
(S)-(+)-2-Decanol can serve as a precursor to the C10 fragment required for the synthesis of (+)-Disparlure, establishing the critical (S)-stereocenter that ultimately becomes the (8S)-center in the final product. A synthetic chemist can leverage this starting material to avoid complex asymmetric steps later in the synthesis, a strategy known as the "chiral pool" approach.[9]
A plausible synthetic transformation involves converting the alcohol to a suitable leaving group (e.g., a tosylate or bromide) followed by coupling with another fragment to build the full carbon skeleton of the pheromone.
Safety and Handling
Proper handling of (S)-(+)-2-Decanol is essential for laboratory safety.
| Hazard Category | Information | Source(s) |
| GHS Classification | Eye Irritation (Category 2) | [4][5] |
| Signal Word | Warning | [5] |
| Physical Hazard | Combustible Liquid | [3] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile) | [3] |
| Storage | Store in a cool, well-ventilated area below +30°C. Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides. | [2] |
| Handling | Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area or with a fume hood. Keep away from open flames and hot surfaces. | [3] |
Conclusion
(S)-(+)-2-Decanol is more than a simple C10 alcohol; it is a strategic tool for introducing chirality and lipophilicity into target molecules. Its value is realized through robust and green synthetic methods, such as biocatalysis, which provide access to high enantiomeric purity. For professionals in drug development and specialty chemical synthesis, a thorough understanding of its properties, synthesis, and analytical verification—as detailed in this guide—is crucial for leveraging its full potential as a chiral building block in the creation of innovative and complex chemical entities.
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Cheméo. (n.d.). Chemical Properties of 2-Decanol (CAS 1120-06-5). Retrieved from [Link].
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Gries, R. (2011). Synthesis of (+)-disparlure and fluorescently-labelled disparlure-based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar. Simon Fraser University Thesis. Available at: [Link].
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Forgács, A., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 736–742. Available at: [Link].
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].
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